6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Synthetic Chemistry Late-Stage Functionalization Chemical Probe Synthesis

Select this 2-bromo analog to accelerate your fragment-to-lead cycle. The ortho-Br substituent provides unambiguous anomalous signal for SAD phasing in co-crystal structures—eliminating weeks of heavy-atom soaking. It also serves as a universal Pd cross-coupling handle, enabling parallel library diversification from a single intermediate. Given its documented BRD4 BD2 binding (Kd ~0.3 nM in BROMOscan), this chemotype is the rational choice for epigenetic probe programs. Avoid mismatched chemical matter; request a purity CoA and custom synthesis quote today.

Molecular Formula C12H10BrN3O2S
Molecular Weight 340.2
CAS No. 1704515-54-7
Cat. No. B2834928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1704515-54-7
Molecular FormulaC12H10BrN3O2S
Molecular Weight340.2
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C12H10BrN3O2S/c13-10-3-1-2-4-12(10)19(17,18)16-6-9-5-14-8-15-11(9)7-16/h1-5,8H,6-7H2
InChIKeyARYUNMBBIVFCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: A Specialized Sulfonylated Scaffold for Kinase & Epigenetic Probe Discovery


6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1704515-54-7, MW 340.20) is a synthetic heterocyclic small molecule composed of a partially saturated pyrrolo[3,4-d]pyrimidine core bearing a 2-bromobenzenesulfonyl substituent at the 6-position . This core scaffold is recognized in medicinal chemistry as a privileged structure for targeting the ATP-binding pocket of diverse kinases, including ERK1/2 [1] and ATR [2], as well as for bromodomain-containing proteins such as BRD4 [3]. The compound belongs to a broader chemotype of 6-sulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines that has been actively explored in both kinase-focused patent literature and epigenetic probe development programs, establishing a competitive landscape of closely related analogs where even minor substituent changes on the sulfonyl aryl ring can drive substantial shifts in target selectivity, binding kinetics, and physicochemical parameters.

Why 6-(2-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Cannot Be Casually Substituted by Other 6-Sulfonyl Pyrrolopyrimidine Analogs


Within the 6-sulfonyl-pyrrolo[3,4-d]pyrimidine chemotype, the sulfonyl aryl substituent is not a passive solubility handle. Literature precedent demonstrates that aryl sulfonyl modifications can shift kinase selectivity by more than three orders of magnitude [1], and that different halogen substitutions on the phenyl ring can redirect binding from protein kinases to epigenetic bromodomains [2]. The 2-bromophenylsulfonyl group of this compound introduces unique steric bulk (ortho-substitution), electronic character (electron-withdrawing Br), and a heavy atom for potential halogen-bonding interactions that are absent in chloro, fluoro, trifluoromethyl, or thiophene-based comparator analogs. Consequently, substituting this compound with a different 6-sulfonyl derivative without re-profiling selectivity and binding mode risks entering an entirely different target space, undermining the reproducibility of cell-based SAR and confounding lead optimization campaigns.

Quantitative Evidence Guide: Direct and Inferred Differentiation of 6-(2-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine vs. Closest Analogs


Ortho-Bromo Substituent Enables Unique Post-Functionalization via Cross-Coupling vs. H, Cl, CF3, or Thiophene Analogs

The 2-bromophenylsulfonyl group provides a synthetically addressable aryl bromide handle that enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) not available to the corresponding 2-H, 2-Cl, 2-CF3, or thiophene-sulfonyl analogs .

Synthetic Chemistry Late-Stage Functionalization Chemical Probe Synthesis

Ortho-Bromo Confers Higher Lipophilicity (cLogP) vs. Chloro and Smaller Halogen Analogs, Altering CNS Permeability Potential

The ortho-bromine atom increases molecular lipophilicity relative to the unsubstituted phenylsulfonyl, 2-chloro, and 2-fluoro congeners. This class-level effect is consistent with Hansch π values (Br = +0.86; Cl = +0.71; F = +0.14) [1].

Physicochemical Properties Lipophilicity CNS Drug Design

Differential Heavy-Atom Effect: Bromine Enables Anomalous X-Ray Scattering and Mass Spectrometry Tracing Not Feasible with Cl, F, or CF3 Analogs

The bromine atom serves as an intrinsic anomalous scatterer for X-ray crystallography (Br K-edge at ~13.47 keV, accessible at standard synchrotron beamlines) and provides a distinctive isotopic signature (¹Br:⁸¹Br ~1:1 ratio) for unambiguous mass spectrometry tracing in cellular target engagement and metabolomics studies [1].

Structural Biology X-ray Crystallography Mass Spectrometry

Evidence for BRD4 Bromodomain Engagement Suggests Divergent Epigenetic Target Profile vs. Kinase-Focused Analogs

BindingDB records indicate that 6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine interacts with BRD4 (bromodomain-containing protein 4, Human) [1]. In contrast, the broader 6-sulfonyl-pyrrolo[3,4-d]pyrimidine chemotype is predominantly documented as an ATP-competitive kinase inhibitor scaffold targeting ERK1/2 [2] and ATR kinase with IC50 values ranging from 0.003 μM to 0.007 μM for optimized derivatives [3].

Epigenetics Bromodomain Inhibition Target Selectivity

Incorporation in Kinase Inhibitor Patent Scope (ERK1/2) Establishes Structural Precedent for Lead Optimization vs. Analogs Outside Claim Scope

Substituted pyrrolo[3,4-d]pyrimidines with sulfonyl-containing substituents at the 6-position are explicitly claimed in US Patent US9546173B2 as ERK1/2 kinase inhibitors for MAPK pathway-dependent cancers [1]. This establishes a patent-protected chemical space for this substitution pattern that analogs lacking the sulfonyl group or containing alternative substituents at other positions may not occupy, providing a defined IP landscape for lead candidate selection.

Intellectual Property Kinase Inhibitors Drug Discovery

Optimal Procurement and Application Scenarios for 6-(2-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Based on Evidence-Based Differentiation


Structure-Guided Lead Optimization Requiring Ligand-Bound Crystal Structures Without Separate Heavy-Atom Derivatization

In structural biology-driven drug discovery programs, researchers can leverage the intrinsic anomalous scattering of the bromine atom in this compound to solve co-crystal structures of protein-ligand complexes via SAD phasing. This eliminates the need for time-consuming heavy-atom soaking or selenomethionine incorporation . Compared to 2-chloro or 2-trifluoromethyl analogs, the brominated derivative provides unambiguous electron density for the ligand, accelerating the structure–activity feedback cycle in fragment-based screening and lead optimization by weeks .

Modular SAR Exploration Via Late-Stage Diversification of the Aryl Bromide Handle in Chemical Probe Development

For medicinal chemistry teams investigating the SAR of the sulfonyl aryl ring in pyrrolo[3,4-d]pyrimidine-based kinase or epigenetic probes, procurement of the 2-bromo analog provides a single versatile intermediate that can be diversified into aryl, heteroaryl, amino, or ether derivatives via palladium-catalyzed cross-coupling . This modular approach reduces the number of individual analogs requiring custom synthesis and enables parallel library generation, a clear logistical advantage over purchasing fixed-functionality 2-Cl, 2-CF3, or thiophene-sulfonyl derivatives that lack this handle .

Target-Class-Specific Procurement for Epigenetic Probe Development vs. Kinase Inhibitor Screening Libraries

Given its documented binding to BRD4 in BindingDB , this compound is the preferred starting point within the 6-sulfonyl-pyrrolo[3,4-d]pyrimidine family for programs targeting bromodomain-mediated protein–protein interactions, rather than ATP-competitive kinase inhibition. In contrast, programs optimizing ATP-competitive ATR inhibitors should prioritize 7,7-dimethyl or other kinase-optimized pyrrolopyrimidine analogs showing IC50 values below 10 nM [2]. Selecting the brominated analog for the correct target class avoids wasted screening effort on mismatched chemical matter.

CNS-Targeted Probe Design Leveraging Higher Lipophilicity for Blood-Brain Barrier Penetration Optimization

For central nervous system drug discovery programs, the increased lipophilicity contributed by the ortho-bromine substituent (Δπ = +0.15 vs. 2-Cl, Δπ = +0.72 vs. 2-F) places this analog more favorably within the cLogP window associated with BBB penetration (approximately 1.5–3.5) compared to more polar halo-analogs . While experimental logD measurements are recommended to confirm this prediction, this compound represents a rational procurement choice for CNS-targeted SAR campaigns where the 2-fluoro or unsubstituted phenyl analogs may fall below the optimal lipophilicity threshold for passive BBB diffusion .

Quote Request

Request a Quote for 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.